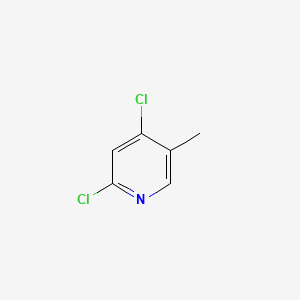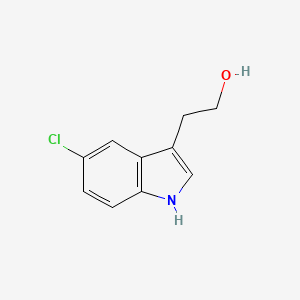
5-Chlorotryptophol
Vue d'ensemble
Description
5-Chlorotryptophol is a chemical compound with the molecular formula C10H10ClNO . It is a solid substance and its CAS number is 61220-51-7 .
Molecular Structure Analysis
The molecular structure of 5-Chlorotryptophol consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The molecular weight of 5-Chlorotryptophol is 195.65 .
Physical And Chemical Properties Analysis
5-Chlorotryptophol is a solid substance . It has a molecular weight of 195.65 . The boiling point of 5-Chlorotryptophol is 390.7°C at 760 mmHg .
Applications De Recherche Scientifique
Enantiomeric Separation and Synthesis
One of the primary scientific applications of chlorinated tryptophan derivatives, including compounds like 5-Chlorotryptophol, involves their synthesis and the evaluation of their optical purity. The enantiomeric separation of monosubstituted tryptophan derivatives is crucial for understanding their bioactivity and potential as precursors for bioactive compounds in medicinal chemistry. Techniques like high-performance liquid chromatography (HPLC) with a Cinchona alkaloid-based zwitterionic chiral stationary phase have been employed to examine the optical purity of synthesized chloro-tryptophan, enabling efficient separations and determinations of enantiomeric purity (Fukushima et al., 2015). This research underlines the importance of precise analytical methods for the development and quality control of chlorinated tryptophan derivatives in pharmaceutical applications.
Environmental and Toxicological Studies
Research on the environmental impact and toxicological profiles of organophosphate pesticides, such as chlorpyrifos, provides insights into the methodologies and concerns relevant to the study of chlorinated compounds like 5-Chlorotryptophol. Studies have examined the neurobehavioral performance of adolescents exposed to chlorpyrifos, highlighting the potential neurotoxic effects of chlorinated pesticides and, by extension, the importance of investigating the environmental and health impacts of chlorinated organic compounds (Rohlman et al., 2016). These studies emphasize the need for comprehensive toxicological and environmental impact assessments of chlorinated compounds, including 5-Chlorotryptophol, to ensure their safe use and management.
Antimicrobial and Resistance Studies
The study of chlorhexidine, an antimicrobial agent, and the development of bacterial resistance to it illuminates another potential area of research for 5-Chlorotryptophol. Investigating the mechanisms behind acquired resistance to chlorinated antimicrobials can inform the development and stewardship of such compounds to mitigate resistance issues. Research on chlorhexidine resistance suggests the importance of careful management and application of chlorinated antimicrobials, potentially applicable to the use and study of 5-Chlorotryptophol in contexts where antimicrobial activity and resistance are concerns (Kampf, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-(5-chloro-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-1-2-10-9(5-8)7(3-4-13)6-12-10/h1-2,5-6,12-13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYZBUJHHBTQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60520996 | |
| Record name | 2-(5-Chloro-1H-indol-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorotryptophol | |
CAS RN |
61220-51-7 | |
| Record name | 2-(5-Chloro-1H-indol-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



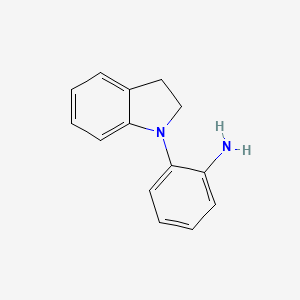
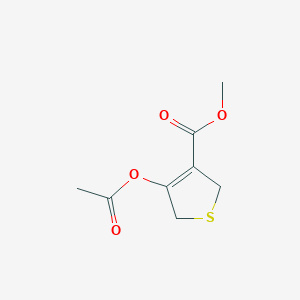
![1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B1314133.png)
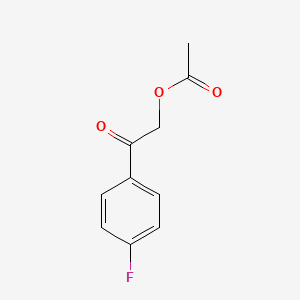
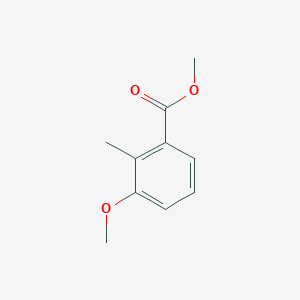

![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)
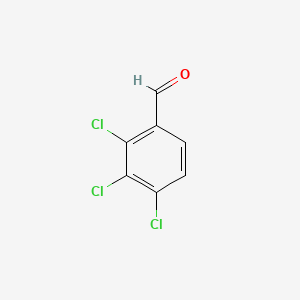



![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)
